

Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(trifluoromethyl)isoquinolin-1(2H)-one

Cat. No.: B1416627

[Get Quote](#)

CAS Number: 1184916-59-3

Synonyms: 6-(Trifluoromethyl)isoquinolin-1-ol

Introduction

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a fluorinated heterocyclic compound belonging to the isoquinolinone class. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuropharmacological effects.^{[1][2]} The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides a comprehensive overview of the available technical information for **6-(trifluoromethyl)isoquinolin-1(2H)-one**, including its chemical properties, plausible synthetic routes, and potential biological significance based on related compounds.

Physicochemical Properties

While detailed experimental data for **6-(trifluoromethyl)isoquinolin-1(2H)-one** is not extensively published, the fundamental properties can be summarized. Several chemical suppliers confirm its commercial availability and provide basic data.

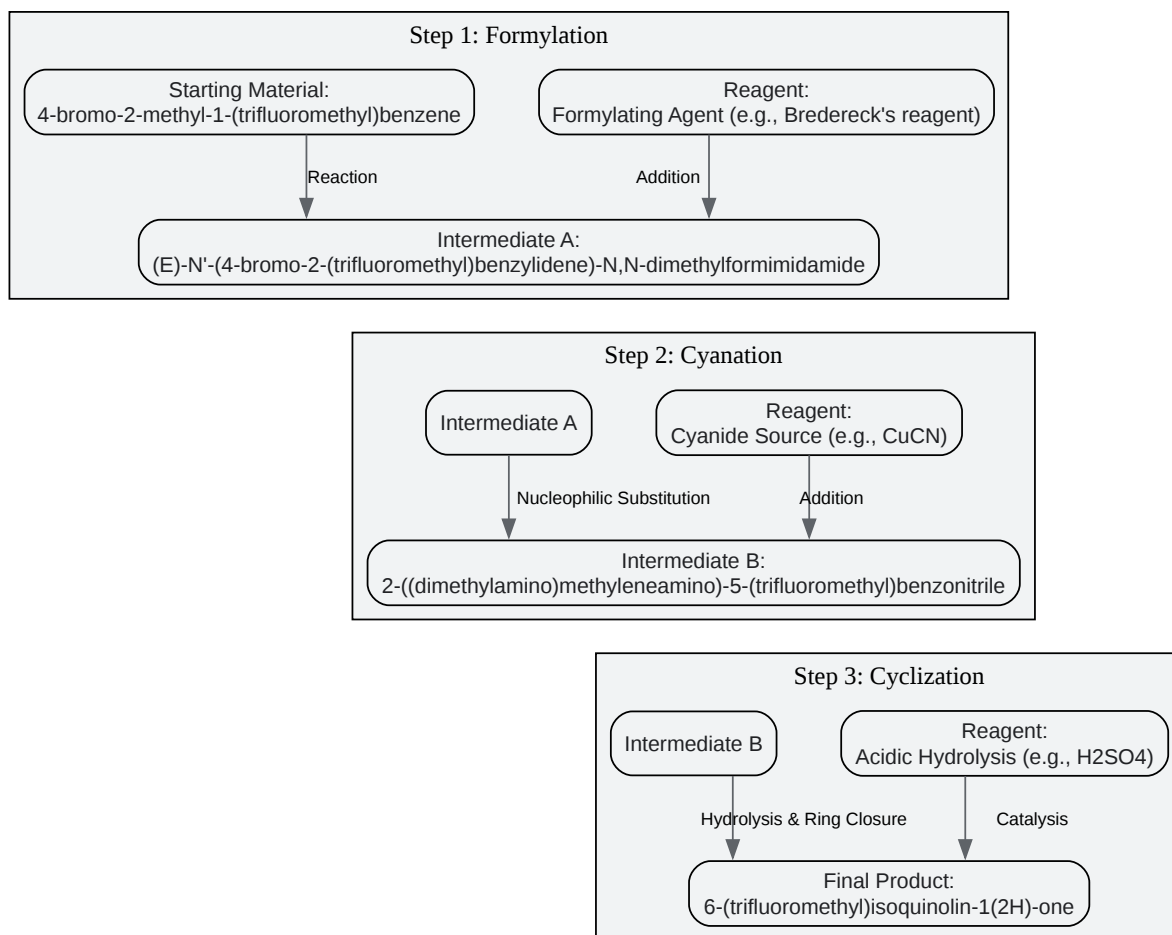
| Property | Value | Source |
|-------------------|---|--------------|
| CAS Number | 1184916-59-3 | [3][4][5][6] |
| Molecular Formula | C10H6F3NO | [3][5] |
| Molecular Weight | 213.16 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| Purity | ≥98% | [3][5] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide) | [4] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-(trifluoromethyl)isoquinolin-1(2H)-one** is not readily available in peer-reviewed literature. However, a plausible synthetic approach can be devised based on established methods for the preparation of substituted isoquinolinones. One common strategy involves the cyclization of a suitably substituted benzonitrile derivative.

Representative Synthetic Workflow

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of **6-(trifluoromethyl)isoquinolin-1(2H)-one**. This process is based on common synthetic strategies for this class of compounds and should be adapted and optimized for specific laboratory conditions.



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **6-(trifluoromethyl)isoquinolin-1(2H)-one**.

Detailed Experimental Protocol (Representative)

Disclaimer: The following is a generalized protocol and has not been experimentally validated for this specific compound. It should be adapted and performed with all appropriate safety precautions.

Step 1: Synthesis of (E)-N'-(4-bromo-2-(trifluoromethyl)benzylidene)-N,N-dimethylformimidamide (Intermediate A)

- To a solution of 4-bromo-2-methyl-1-(trifluoromethyl)benzene in an appropriate solvent (e.g., anhydrous toluene), add a formylating agent such as tert-butoxybis(dimethylamino)methane (Bredereck's reagent).
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure. The crude product may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of 2-((dimethylamino)methyleneamino)-5-(trifluoromethyl)benzonitrile (Intermediate B)

- Combine Intermediate A with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.
- Heat the mixture to a high temperature (e.g., 140-160 °C) under an inert atmosphere.
- Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Cool the reaction mixture and quench with an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide solution) to remove copper salts.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of **6-(trifluoromethyl)isoquinolin-1(2H)-one** (Final Product)

- Dissolve Intermediate B in a strong acid, such as concentrated sulfuric acid.
- Heat the mixture at a moderately elevated temperature (e.g., 80-100 °C) for a specified period.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
- Collect the solid by filtration, wash with water, and dry.
- The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Potential Applications

While specific biological data for **6-(trifluoromethyl)isoquinolin-1(2H)-one** is scarce, the isoquinolinone core is associated with a wide range of pharmacological activities.[1] The trifluoromethyl group often enhances the biological potency and pharmacokinetic properties of drug candidates.

Anticancer Potential

Numerous isoquinoline derivatives have been investigated as anticancer agents. For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have shown efficacy in the NCI-60 human tumor cell line screen.[7] Additionally, some quinoline-derived trifluoromethyl alcohols have demonstrated potent anticancer activity, in some cases exceeding that of cisplatin.[8]

The table below summarizes the anticancer activity of a closely related trifluoromethyl-containing quinolinone compound.

| Compound | Assay | Cell Line | Activity (LC50) | Reference |
|---|-----------------------------|---------------|-----------------|-----------|
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation | Not specified | 14.14 μ M | [8] |

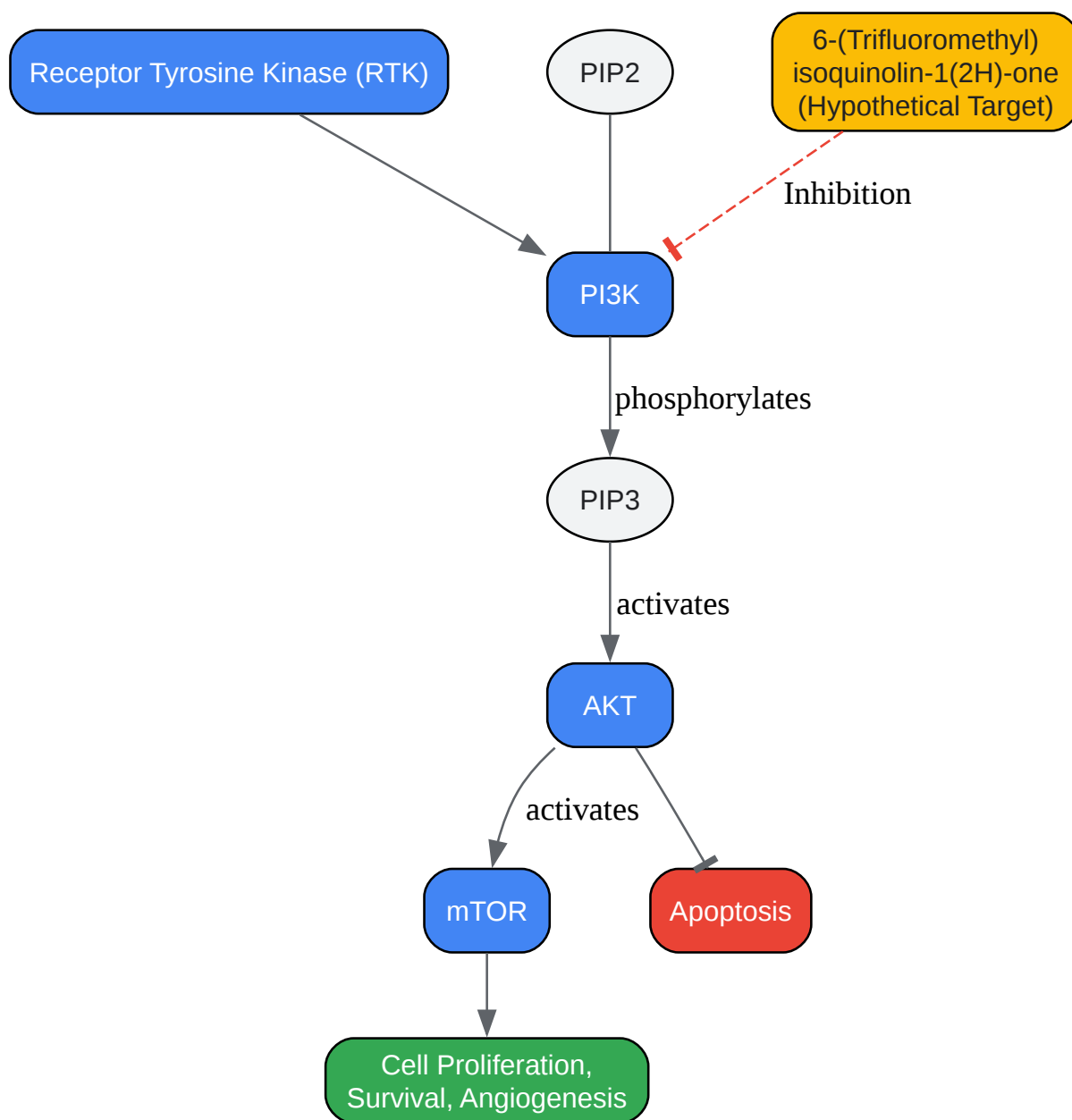
Other Potential Activities

The broader class of isoquinoline alkaloids exhibits diverse biological effects, including:

- Antimicrobial and Antifungal Activity[1]
- Antiviral Effects
- Cardiovascular Effects (e.g., vasodilation)
- Neuropharmacological Effects (e.g., interaction with dopamine receptors)[9]

Potential Mechanism of Action: A Representative Signaling Pathway

Given the prevalence of isoquinolinones as kinase inhibitors in drug discovery, a plausible mechanism of action for a biologically active derivative of this class could involve the inhibition of a key signaling pathway in cancer cells, such as the PI3K/AKT/mTOR pathway. The following diagram illustrates this hypothetical interaction.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Safety Information

While a specific Safety Data Sheet (SDS) for **6-(trifluoromethyl)isoquinolin-1(2H)-one** is not widely available, general laboratory safety precautions for handling organic compounds should be followed.^[4] This includes:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[10][11][12][13]
- Avoiding inhalation, ingestion, and skin contact.
- In case of exposure, rinse the affected area with plenty of water and seek medical attention. [13]

Conclusion

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a chemical compound with potential for further investigation in drug discovery, given the known biological activities of the isoquinolinone scaffold and the beneficial properties imparted by trifluoromethyl groups. While detailed public data on its synthesis and biological profile is limited, this guide provides a framework based on related compounds for researchers and scientists interested in exploring its potential. Further experimental work is necessary to fully characterize its properties and elucidate its specific biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chembk.com [chembk.com]
- 5. 6-(Trifluoromethyl)isoquinolin-1(2H)-one, CasNo.1184916-59-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 6. 6-(Trifluoromethyl)isoquinolin-1(2H)-one | 1184916-59-3 [chemicalbook.com]

- 7. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416627#6-trifluoromethyl-isoquinolin-1-2h-one-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

